Apidaecin Ia

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

123081-48-1 |

|---|---|

Molecular Formula |

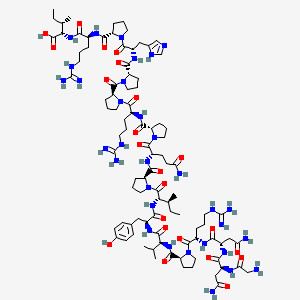

C95H150N32O23 |

Molecular Weight |

2108.4 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C95H150N32O23/c1-7-50(5)74(120-79(136)59(42-52-27-29-54(128)30-28-52)117-85(142)73(49(3)4)119-84(141)67-25-14-37-123(67)86(143)56(19-10-34-108-94(102)103)113-78(135)61(45-71(99)131)116-77(134)60(44-70(98)130)111-72(132)46-96)91(148)126-40-16-24-66(126)82(139)115-58(31-32-69(97)129)88(145)122-36-12-22-64(122)81(138)114-57(20-11-35-109-95(104)105)87(144)127-41-17-26-68(127)90(147)125-39-15-23-65(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-38-13-21-63(124)80(137)112-55(18-9-33-107-93(100)101)76(133)121-75(92(149)150)51(6)8-2/h27-30,47-51,55-68,73-75,128H,7-26,31-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,141)(H,120,136)(H,121,133)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,73-,74-,75-/m0/s1 |

InChI Key |

DOHIZXBJKLFYHI-BVJPZTDTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CN=CN5)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Apidaecin Ia: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apidaecin Ia is a proline-rich antimicrobial peptide (AMP) discovered in the hemolymph of honeybees (Apis mellifera). As a key component of the honeybee's innate immune system, it exhibits potent, bacteriostatic activity primarily against Gram-negative bacteria. Its unique mechanism of action, which involves the inhibition of protein biosynthesis at the termination stage, has made it a subject of significant interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and detailed mechanism of action of this compound, along with the experimental protocols used for its isolation and characterization.

Discovery and Origin

This compound was first identified as part of a family of inducible antibacterial peptides in the lymph fluid of honeybees by Casteels et al. in 1989.[1][2] The researchers mimicked a bacterial infection by injecting honeybees with live Escherichia coli, which induced a potent immune response and the production of several antimicrobial factors.[1][2] These peptides were named "apidaecins" after the family of insects from which they were isolated, the Apidae.[3]

Subsequent analysis revealed that apidaecins are primarily produced in response to bacterial challenge and are found as inactive precursor molecules in bee larvae, while the active peptides are detectable in the hemolymph of adult bees.[1][2] This inducibility is a hallmark of the insect innate immune system.

Biochemical Properties of this compound

This compound is a small, heat-stable, and non-helical peptide.[1] Its structure is characterized by a high content of proline residues, which contributes to its unique conformation and resistance to proteolytic degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | GNNRPVYIPQPRPPHPRI | [4][5][6] |

| Molecular Weight | 2108.4 g/mol | [4][5][6] |

| Chemical Formula | C95H150N32O23 | [4][5] |

| Structure | Linear, non-helical | [1] |

| Isoelectric Point | Basic | [7] |

| Stability | Heat-stable | [1] |

Antimicrobial Activity

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[8] Its mode of action is bacteriostatic rather than bactericidal, meaning it inhibits bacterial growth without lysing the cells.[1][2][7]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs

| Bacterial Strain | This compound (or analog) | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli BL21(DE3) | Wild-type Apidaecin | - | 1.25 | [9] |

| Escherichia coli JM109 | Wild-type Apidaecin | - | 1.25-2.5 | [10] |

| Escherichia coli | Apidaecin Ib | 0.3 - 1.5 | - | [11] |

| Klebsiella pneumoniae | Apidaecin analog (Api137) | 0.5 | - | [12] |

| Pseudomonas aeruginosa | Apidaecin analog (Api137) | 4 | - | [12] |

Note: MIC values can vary depending on the specific strain and the assay conditions used.

Mechanism of Action: Inhibition of Translation Termination

The primary mechanism of action of this compound is the inhibition of protein synthesis at the termination stage.[9][13][14][15] Unlike many other antimicrobial peptides that disrupt the bacterial cell membrane, apidaecins are non-lytic and act on an intracellular target.[8]

The process is as follows:

-

Cellular Entry: Apidaecin enters the bacterial cytoplasm.[14]

-

Ribosome Binding: It binds within the nascent peptide exit tunnel of the ribosome.[9][13][14]

-

Trapping of Release Factors: Apidaecin traps the class 1 release factors (RF1 or RF2) on the ribosome after the release of the newly synthesized polypeptide chain.[13]

-

Inhibition of Termination: This trapping prevents the release factors from dissociating from the ribosome, thereby stalling the ribosome at the stop codon and globally shutting down translation termination.[9][13]

This unique mechanism of action makes apidaecins a promising class of antibiotics, as they target a different step in protein synthesis compared to many clinically used antibiotics.

Experimental Protocols

Isolation and Purification of this compound from Honeybee Hemolymph

This protocol is based on the methods described by Casteels et al. (1989).[1][2][3][7]

-

Induction of Immune Response:

-

Adult honeybees are injected with a sublethal dose of live E. coli (e.g., 10^5 cells in 1 µL of saline) into the body cavity.

-

The bees are incubated for 24 hours to allow for the induction and accumulation of apidaecins in the hemolymph.

-

-

Hemolymph Collection:

-

Hemolymph is collected from the immunized bees by puncturing the dorsal sinus with a fine glass capillary.

-

The collected hemolymph is pooled and immediately placed on ice to prevent melanization and degradation.

-

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The hemolymph is centrifuged to remove hemocytes and debris.

-

The supernatant is acidified (e.g., with 0.1% trifluoroacetic acid) and filtered.

-

The sample is loaded onto a C18 reverse-phase HPLC column.

-

Peptides are eluted using a gradient of acetonitrile in water (e.g., 0-60% acetonitrile over 60 minutes) containing 0.1% trifluoroacetic acid.

-

Fractions are collected and assayed for antimicrobial activity against a sensitive strain of E. coli.

-

Active fractions are further purified using a shallower gradient to resolve individual apidaecin isoforms. The original paper by Casteels et al. mentions the use of a Vydac C4 column with a gradient of 20-40% B over 40 minutes, where solvent B is acetonitrile in 0.1% TFA.[3]

-

Amino Acid Sequencing by Edman Degradation

The primary structure of the purified this compound is determined by automated Edman degradation.[16][17][18][19][20]

-

Sample Preparation: The purified peptide is dried and resolubilized in a suitable solvent.

-

Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-amino acid is selectively cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

-

Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetition: The cycle is repeated on the shortened peptide to identify the subsequent amino acids in the sequence.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using a broth microdilution assay, with modifications for cationic peptides.[21][22][23][24][25]

-

Preparation of Peptide Dilutions:

-

A stock solution of this compound is prepared in a low-binding solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin).

-

Serial twofold dilutions of the peptide are prepared in polypropylene 96-well microtiter plates to prevent binding of the cationic peptide to the plastic.

-

-

Preparation of Bacterial Inoculum:

-

A mid-logarithmic phase culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation and Incubation:

-

An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

-

Conclusion and Future Perspectives

This compound represents a fascinating example of the sophisticated innate immune defenses of insects. Its unique mode of action, targeting a crucial and conserved step in bacterial protein synthesis, makes it a valuable lead compound for the development of new antibiotics. Further research into structure-activity relationships and the optimization of its pharmacokinetic properties could lead to the development of potent therapeutic agents effective against multidrug-resistant Gram-negative pathogens. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the potential of apidaecins and other antimicrobial peptides.

References

- 1. Apidaecins: antibacterial peptides from honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apidaecins: antibacterial peptides from honeybees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. This compound | C95H150N32O23 | CID 52948012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Abpidaecin IB - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]

- 9. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria | eLife [elifesciences.org]

- 10. Targeted Engineering of the Antibacterial Peptide Apidaecin, Based on an In Vivo Monitoring Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of the Sequence of Antimicrobial Peptide Api-137, a Translation Termination Inhibitor [indigo.uic.edu]

- 15. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 16. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 22. pubcompare.ai [pubcompare.ai]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Trap: An In-depth Technical Guide to the Mechanism of Action of Apidaecin Ia on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apidaecin Ia, a proline-rich antimicrobial peptide (PrAMP) from honeybees, presents a unique and potent mechanism for inhibiting bacterial growth by specifically targeting the termination phase of protein synthesis. Unlike many antibiotics that obstruct earlier stages of translation, this compound acts as a molecular trap for release factors on the ribosome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding site on the bacterial ribosome, its profound effects on translation, and the experimental methodologies used to elucidate these processes. Through a synthesis of current research, including cryo-electron microscopy and ribosome profiling data, this document aims to provide a detailed resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. This compound, a member of the proline-rich antimicrobial peptide (PrAMP) family, has emerged as a promising candidate due to its specific and potent inhibition of bacterial protein synthesis.[1][2] Initially identified in honeybees as part of their innate immune defense, apidaecins exhibit significant activity against a range of Gram-negative bacteria.[3][4] This guide delves into the intricate molecular interactions and cellular consequences of this compound's engagement with the bacterial ribosome.

The Core Mechanism: Trapping of Release Factors

The central mechanism of this compound revolves around its ability to stall ribosomes at the termination stage of translation.[5][6] This is achieved not by preventing the release of the nascent polypeptide chain, but by trapping the class I release factors (RF1 and RF2) on the ribosome after peptide release has occurred.[5][6]

The process unfolds in a sequential manner:

-

Translation Termination Initiation: A translating ribosome reaches a stop codon on the mRNA, and the corresponding release factor (RF1 or RF2) binds to the A-site.[7][8]

-

Nascent Peptide Release: The release factor catalyzes the hydrolysis of the ester bond between the polypeptide chain and the P-site tRNA, releasing the newly synthesized protein.[5]

-

This compound Binding: Following peptide release, the nascent peptide exit tunnel (NPET) becomes vacant, allowing this compound to enter.[2][9] The peptide binds within the NPET in an extended conformation.[9][10]

-

Release Factor Trapping: this compound's presence in the NPET stabilizes the interaction between the release factor and the ribosome, preventing the dissociation of the release factor.[5][6]

-

Global Termination Inhibition: In bacterial cells, the number of ribosomes significantly exceeds the number of release factors.[11] The sequestration of RF1 and RF2 on terminating ribosomes by this compound leads to a depletion of the free release factor pool. This, in turn, causes a global shutdown of translation termination, leading to ribosomes stalling at stop codons across the transcriptome.[2][12]

This unique mode of action results in two major downstream consequences: pronounced queuing of trailing ribosomes and an increase in stop codon readthrough, leading to the synthesis of proteins with C-terminal extensions.[1][2][12]

Molecular Interactions at the Ribosomal Binding Site

High-resolution cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding of apidaecin derivatives to the 70S ribosome, revealing a network of specific interactions.[3][6]

This compound binds within the nascent peptide exit tunnel, establishing contacts with both ribosomal RNA (rRNA) and ribosomal proteins.[3] Key interactions include:

-

23S rRNA: The peptide interacts with nucleotides of the 23S rRNA, including A751 and G2505, through π-π stacking interactions.[3]

-

Ribosomal Proteins: Apidaecin interacts with ribosomal proteins that line the exit tunnel.[3]

-

P-site tRNA: The C-terminal carboxyl group of this compound is critical for its activity and forms a crucial interaction with the 2'-OH group of the 3'-terminal adenosine of the deacylated tRNA in the P-site.[3][10]

-

Release Factor: The penultimate arginine residue of this compound interacts with the conserved GGQ motif of the release factor located in the A-site.[6][10]

These multiple points of contact create a stable ternary complex of ribosome, deacylated tRNA, release factor, and this compound, effectively locking the ribosome in a post-termination state.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound and its derivatives.

Table 1: Ribosomal Stalling and Readthrough

| Parameter | Organism | Method | Observation | Reference |

| Ribosome Density at Stop Codons | E. coli | Ribosome Profiling | ~10-fold increase upon Apidaecin treatment | [2][12] |

| Ribosome Footprints at Stop Codons | E. coli | Ribosome Profiling | ~11% of total footprints in Apidaecin-treated cells | [2][12] |

Table 2: Binding Affinity of Apidaecin Analogs to the 70S Ribosome

| Peptide | E. coli Strain | Kd (µmol/L) | Method | Reference |

| Api137 | BW25113 | 0.382 | Fluorescence Polarization | [11] |

| Api137 | Rosetta | 0.198 | Fluorescence Polarization | [11] |

| Api805 | BW25113 | 0.557 | Fluorescence Polarization | [11] |

| Api805 | Rosetta | 0.515 | Fluorescence Polarization | [11] |

| Onc112 | BW25113 | 0.027 | Fluorescence Polarization | [11] |

| Onc112 | Rosetta | 0.051 | Fluorescence Polarization | [11] |

Experimental Protocols

Ribosome Profiling (Ribo-seq)

Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation. The following is a generalized protocol based on studies investigating the effect of this compound.

Objective: To map the positions of ribosomes on mRNA transcripts in vivo following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Grow E. coli cells to mid-log phase and treat with a specific concentration of this compound for a short duration.

-

Cell Lysis: Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes. This is often achieved by flash-freezing in liquid nitrogen followed by cryo-lysis.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Fractionation: Isolate the 70S monosome fraction containing the ribosome-protected mRNA fragments (footprints) by sucrose density gradient centrifugation.

-

Footprint Extraction: Extract the RNA from the isolated monosome fraction.

-

Library Preparation:

-

Ligate a pre-adenylated universal miRNA cloning linker to the 3' end of the extracted RNA footprints.

-

Reverse transcribe the ligated footprints into cDNA using a specific primer.

-

Circularize the resulting cDNA.

-

Amplify the circularized cDNA by PCR to generate the sequencing library.

-

-

Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis:

-

Remove adapter sequences from the raw sequencing reads.

-

Align the trimmed reads to the bacterial genome.

-

Map the 5' ends of the aligned reads to determine the position of the ribosomal A-site.

-

Analyze the distribution of ribosome footprints along transcripts, particularly at start and stop codons, to assess the impact of this compound on translation.

-

In Vitro Toeprinting Assay

Toeprinting analysis is an in vitro method to identify the precise location of a stalled ribosome on an mRNA molecule.

Objective: To determine the specific codon at which this compound arrests translation.

Methodology:

-

In Vitro Translation Reaction: Set up an in vitro translation reaction using a cell-free extract (e.g., E. coli S30 extract) or a reconstituted system (e.g., PURE system).

-

Template mRNA: Use a specific mRNA template containing a known open reading frame.

-

Primer Labeling: A DNA primer complementary to a region downstream of the stop codon of the mRNA is radiolabeled at its 5' end.

-

Inhibition: Add this compound to the translation reaction.

-

Reverse Transcription: After allowing translation to proceed, add reverse transcriptase and the labeled primer to the reaction. The reverse transcriptase will synthesize a cDNA strand until it encounters the stalled ribosome, creating a "toeprint".

-

Gel Electrophoresis: Denature the reaction products and separate them by size on a sequencing polyacrylamide gel.

-

Autoradiography: Visualize the radiolabeled cDNA products by autoradiography. The length of the major cDNA product indicates the position of the stalled ribosome on the mRNA.

Visualizations

Mechanism of Action of this compound

Caption: The sequential mechanism of this compound action on the bacterial ribosome.

Ribosome Profiling Experimental Workflow

Caption: A simplified workflow for a ribosome profiling (Ribo-seq) experiment.

Molecular Interactions in the Ribosomal Exit Tunnel

Caption: Key molecular interactions of this compound within the ribosome.

Conclusion and Future Directions

This compound's mechanism of action represents a paradigm shift in our understanding of ribosome-targeting antibiotics. By trapping release factors, it exploits a vulnerability in the bacterial translation machinery, leading to a cascade of events that culminates in the cessation of protein synthesis and cell growth. The detailed structural and functional insights presented in this guide underscore the potential of apidaecins as lead compounds for the development of novel antibiotics.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: Further elucidation of the specific residues in this compound and their ribosomal interaction partners will be crucial for designing more potent and selective analogs.

-

Mechanisms of Resistance: Understanding how bacteria might develop resistance to apidaecins is essential for their long-term therapeutic viability.

-

Spectrum of Activity: Investigating the efficacy of apidaecins against a broader range of pathogenic bacteria, including Gram-positive organisms, could expand their clinical applications.

By continuing to unravel the complexities of the this compound-ribosome interaction, the scientific community can pave the way for a new generation of antibiotics that effectively combat the growing threat of antimicrobial resistance.

References

- 1. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria | eLife [elifesciences.org]

- 2. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 9. Sequence diversity of apidaecin-like peptides arresting the terminating ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination | bioRxiv [biorxiv.org]

Apidaecin Ia: A Technical Guide to its Inhibition of Translation Termination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecin Ia is a proline-rich antimicrobial peptide (PrAMP) originally isolated from honeybees. It belongs to a class of antimicrobial peptides that, unlike many others that disrupt cell membranes, act on intracellular targets.[1] Specifically, this compound and its derivatives have been identified as potent and specific inhibitors of bacterial protein synthesis, targeting the final and crucial step of translation termination.[2][3] This unique mechanism of action makes this compound and its analogs promising candidates for the development of novel antibiotics, particularly in an era of increasing antimicrobial resistance. This technical guide provides an in-depth overview of the mechanism of this compound, a compilation of quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action: Trapping the Termination Complex

This compound exerts its inhibitory effect by binding within the nascent peptide exit tunnel (NPET) of the bacterial ribosome.[3][4] However, its action is highly specific to the termination phase of translation. The binding of this compound is contingent upon the release of the newly synthesized polypeptide chain, which then vacates the exit tunnel.

Once the tunnel is accessible, this compound binds and effectively traps the class I release factors (RF1 or RF2) that are responsible for recognizing stop codons (UAA, UAG, and UGA) and catalyzing the hydrolysis of the peptidyl-tRNA bond.[2][3] This trapping of the release factors prevents their dissociation from the ribosome, leading to a stalled termination complex. The sequestration of the limited pool of cellular release factors by these stalled ribosomes results in a global shutdown of translation termination across the bacterial cell.[2][4] This leads to a cascade of downstream effects, including the queuing of ribosomes behind the stalled complex and an increase in stop codon readthrough, where the ribosome bypasses the stop codon and continues to translate the mRNA.[2]

dot

Caption: Mechanism of this compound-mediated inhibition of translation termination.

Quantitative Data

The antimicrobial and inhibitory activities of this compound and its derivatives have been quantified using various assays. The following tables summarize key data for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Apidaecin Derivatives against various bacterial strains.

| Peptide | E. coli BL21 AI (μg/mL) | E. coli DSM 10233 (μg/mL) | K. pneumoniae DSM 681 (μg/mL) | P. aeruginosa (μg/mL) | Reference |

| Api88 | 1 | 1 | 4 | 8-16 | [5] |

| Api137 | 0.5 | 0.5 | 2 | 16-32 | [5] |

| Api155 | 1 | 1 | 4 | 16-32 | [5] |

| This compound | ≥ 256 | ≥ 256 | - | - | [6] |

Table 2: Ribosome Binding Affinities (Kd) and Inhibition Constants (Ki) of Apidaecin Derivatives.

| Peptide | Target | Kd (µM) | Ki (µM) | Reference |

| Api137 | E. coli 70S Ribosome | 0.155 - 13 | - | [1] |

| cf-Api137 | E. coli BW25113 70S Ribosome | 0.2435 ± 0.0154 | - | [7] |

| Api137 | E. coli BW25113 70S Ribosome | - | 0.00263 ± 0.00019 | [7] |

| Api805 | E. coli BW25113 70S Ribosome | 0.557 | - | [1] |

| Api805 | E. coli Rosetta 70S Ribosome | 0.515 | - | [1] |

| Api88 | Purified 70S Ribosome | 1.8 | - | [8] |

| Api137 | Purified 70S Ribosome | 4.73 | - | [8] |

| Api88 | 50S Subunit | 0.6 | - | [8] |

| Api137 | 50S Subunit | 2.2 | - | [8] |

Table 3: In Vitro Translation Inhibition by an Apidaecin Derivative (Api137).

| Concentration (Api137) | % Translation Inhibition (E. coli) | Reference |

| 1.25 µM (MIC) | ~75% | [2] |

| 4 x MIC (5 µM) for 2 min | ~90% | [2][4] |

| 4 x MIC (5 µM) for 10 min | ~94% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's mechanism of action. The following are outlines of key experimental protocols.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation.[2] It allows for the precise identification of ribosome positions on mRNA, revealing sites of ribosome stalling.

dot

Caption: Experimental workflow for ribosome profiling (Ribo-Seq).

Detailed Steps:

-

Cell Growth and Treatment: Grow bacterial cultures (e.g., E. coli BL21 ΔtolC) to mid-log phase. Treat the culture with the desired concentration of this compound (e.g., 4x MIC) for a short duration (e.g., 5 minutes) to induce ribosome stalling.[2]

-

Cell Lysis and Ribosome Harvesting: Rapidly harvest cells and lyse them under conditions that preserve ribosome-mRNA complexes. This is often done by flash-freezing in liquid nitrogen followed by grinding.

-

Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes.

-

Isolation of Ribosome-Protected Fragments (RPFs): Isolate the ribosome-mRNA complexes, typically by sucrose gradient centrifugation or size exclusion chromatography. Then, extract the RPFs from the isolated ribosomes.

-

Library Preparation and Sequencing: Ligate sequencing adapters to the 3' and 5' ends of the RPFs. Perform reverse transcription to convert the RNA fragments to cDNA, followed by PCR amplification to generate a sequencing library. The library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the bacterial genome. The density of reads along each mRNA transcript is then analyzed to determine the positions of ribosomes. A significant increase in ribosome density at stop codons is indicative of this compound-induced stalling.[2]

Toeprinting Assay

The toeprinting assay (also known as primer extension inhibition assay) is an in vitro technique used to map the precise location of a stalled ribosome on a specific mRNA template.[3]

Detailed Steps:

-

Prepare In Vitro Translation Reaction: Set up an in vitro transcription-translation system (e.g., using a PURE system or S30 cell extract) with a specific mRNA template of interest.

-

Add this compound: Add this compound to the reaction at the desired concentration (e.g., 50 µM).[2][4] A control reaction without the peptide should be run in parallel.

-

Initiate Translation: Start the translation reaction and incubate to allow ribosomes to initiate and elongate until they reach the stop codon and stall in the presence of this compound.

-

Primer Extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the stop codon on the mRNA template. Add reverse transcriptase and dNTPs to the reaction.

-

Reverse Transcription and Analysis: The reverse transcriptase will synthesize a cDNA copy of the mRNA template, starting from the primer. The enzyme will stop (or "toeprint") at the leading edge of the stalled ribosome. The resulting cDNA fragments are then separated by size on a denaturing polyacrylamide gel. The size of the toeprint fragment indicates the precise position of the stalled ribosome on the mRNA.[3]

In Vitro Translation Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system. A common approach utilizes a reporter gene, such as luciferase, to quantify the amount of protein produced.[9]

Detailed Steps:

-

Set up In Vitro Translation Reaction: Prepare a coupled transcription-translation system containing all the necessary components for protein synthesis.

-

Add DNA or mRNA Template: Add a DNA plasmid or in vitro transcribed mRNA encoding a reporter protein (e.g., firefly luciferase).

-

Add this compound: Add varying concentrations of this compound to the reactions. Include a no-peptide control.

-

Incubate: Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period to allow for transcription and translation.

-

Measure Reporter Activity: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Calculate Inhibition: The reduction in reporter signal in the presence of this compound, compared to the control, is used to calculate the percentage of translation inhibition. This data can be used to determine the IC50 value of the peptide.

Conclusion

This compound represents a fascinating class of antimicrobial peptides with a highly specific and potent mechanism of action against bacterial translation termination. Its ability to trap release factors on the ribosome offers a unique strategy to combat bacterial infections. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Further research into structure-activity relationships and the optimization of its pharmacokinetic properties will be crucial in harnessing the full potential of this promising antimicrobial agent.

References

- 1. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multimodal binding and inhibition of bacterial ribosomes by the antimicrobial peptides Api137 and Api88 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Findings of Apidaecin Antimicrobial Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibiotic candidates. Apidaecin and its analogs, a class of proline-rich antimicrobial peptides (PrAMPs), represent a promising avenue of research due to their unique mechanism of action targeting bacterial protein synthesis. This document provides a comprehensive overview of the initial research findings on Apidaecin, detailing its mechanism of action, spectrum of activity, and structure-activity relationships. Quantitative data from antimicrobial susceptibility testing are presented in a structured format, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent class of antimicrobial peptides.

Mechanism of Action

Apidaecins are non-lytic antimicrobial peptides that exert their effect by penetrating the bacterial cell membrane and inhibiting intracellular targets.[1][2] Unlike many other antimicrobial peptides that disrupt the cell membrane, Apidaecins have a more specific mode of action that involves the inhibition of protein synthesis.[1][3][4]

The primary intracellular target of Apidaecin is the bacterial ribosome.[1][4][5] Specifically, Apidaecin interferes with the translation termination process.[1][3][6] Upon a translating ribosome reaching a stop codon, release factors (RF1 or RF2) are recruited to facilitate the hydrolysis of the peptidyl-tRNA and release the newly synthesized polypeptide.[1][6] Apidaecin binds within the ribosomal exit tunnel and traps the release factor on the ribosome, forming a stable quaternary complex of ribosome-apidaecin-tRNA-release factor.[1][6][7] This sequestration of release factors prevents their recycling and leads to a global disruption of translation termination, ultimately causing bacterial growth arrest.[1][3]

The uptake of Apidaecin into Gram-negative bacteria is facilitated by the inner membrane transporter SbmA.[1] Gram-positive bacteria, which lack this transporter, are generally not susceptible to Apidaecin.[5]

Spectrum of Activity

Apidaecin and its derivatives primarily exhibit activity against a range of Gram-negative bacteria.[1][2][6][8] This includes common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][9] The lack of activity against Gram-positive bacteria is attributed to the absence of the SbmA transporter required for internalization.[5]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of Apidaecin and its analogs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for various Apidaecin derivatives against different bacterial strains as reported in the literature.

Table 1: MIC Values of Apidaecin Analogs against E. coli

| Peptide/Analog | E. coli Strain | MIC (µM) | Reference |

| Api-137 | BL21 | 0.16 | [1] |

| Api-137 | BL21 | 0.35 | [1] |

| p-F-Phe derivative | BL21 | 0.35 | [1] |

| Cyclohexylalanine derivative | BL21 | 0.75 | [1] |

| p-OMe-Phe derivative | BL21 | 1.5 | [1] |

| hArg derivative (1) | Not Specified | 2.5 | [1] |

| Cit derivative (2) | Not Specified | 20 | [1] |

| l-leucinol derivative | Not Specified | 5 | [1] |

| l-phenylalaninol derivative | Not Specified | 5 | [1] |

| d-leucinol derivative | Not Specified | 10-20 | [1] |

| d-phenylalaninol derivative | Not Specified | 40 | [1] |

| (N-Me)Leu18 Api (27) | Not Specified | 0.3 | [1] |

| (N-Me)Arg17 derivative (28) | Not Specified | 20 | [1] |

Table 2: MIC Values of Apidaecin Analogs against Various Gram-negative Bacteria

| Peptide/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| Api137 | E. coli Rosetta DE3 pLysS | 2 | [10] |

| Onc112 | E. coli Rosetta DE3 pLysS | 4 | [10] |

| Api88 | E. coli Rosetta DE3 pLysS | Not specified | [10] |

| Api801 | E. coli Rosetta DE3 pLysS | Not specified | [10] |

| Api805 | E. coli Rosetta DE3 pLysS | Active | [10] |

| Drosocin | E. coli Rosetta DE3 pLysS | Active | [10] |

| Api137 | E. coli BW25113 | 2 | [10] |

| Onc112 | E. coli BW25113 | 4 | [10] |

| Api88 | E. coli BW25113 | Less active than against Rosetta | [10] |

| Api801 | E. coli BW25113 | Less active than against Rosetta | [10] |

| Api805 | E. coli BW25113 | 128 (inactive) | [10] |

| Drosocin | E. coli BW25113 | 128 (inactive) | [10] |

Structure-Activity Relationships

The antimicrobial activity of Apidaecin is highly dependent on its amino acid sequence and structure. Key findings on the structure-activity relationship include:

-

C-Terminal Importance: The C-terminal region of Apidaecin is critical for its activity.[1][11] The pharmacophore is centered on the last five C-terminal amino acids.[1][6]

-

Proline Residues: The numerous proline residues contribute to the peptide's conformation, which is thought to be a polyproline type II helix when bound to the ribosome.[1]

-

Specific Residue Contributions:

-

N-Terminal Variability: The N-terminal region is more tolerant to modifications, and alterations in this area can be explored to improve properties like stability and cellular uptake.[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., E. coli BL21)

-

Growth medium (e.g., Tryptic Soy Broth)

-

Antimicrobial peptide stock solution

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate until it reaches the exponential growth phase.

-

Dilution of Bacterial Culture: Dilute the exponentially growing bacterial culture to a final optical density at 600 nm (OD600) of 0.002 in the assay medium.

-

Peptide Dilution Series: Prepare a serial dilution of the Apidaecin peptide in the assay medium in the 96-well plate.

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD600 of each well.

Potential Therapeutic Applications

The unique mechanism of action of Apidaecins, targeting a highly conserved intracellular process, makes them attractive candidates for the development of new antibiotics. Their activity against clinically relevant Gram-negative pathogens, coupled with low toxicity to mammalian cells, further enhances their therapeutic potential.[8][12] Research is ongoing to optimize the stability and efficacy of Apidaecin analogs for potential use in treating systemic bacterial infections.[1][12]

Conclusion

Apidaecin and its derivatives represent a promising class of antimicrobial peptides with a novel mechanism of action that circumvents common resistance mechanisms. Their potent activity against Gram-negative bacteria, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of new therapeutic agents. Further research focusing on improving pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of these peptides into clinical applications.

References

- 1. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria | eLife [elifesciences.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Activity of the Antimicrobial Peptide Apidaecin Against Gram-Positive Bacteria [indigo.uic.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationships of the Antimicrobial Peptide Natural Product Apidaecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abpidaecin IB - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Charting the sequence-activity landscape of peptide inhibitors of translation termination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Apidaecin Ia: A Key Component of Insect Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), which form a crucial part of the innate immune system of many organisms. Insects, in particular, have evolved a sophisticated arsenal of AMPs to defend against a wide array of pathogens. This guide focuses on Apidaecin Ia, a proline-rich AMP originally isolated from the honeybee (Apis mellifera). This compound exhibits potent and specific activity, primarily against Gram-negative bacteria, making it a subject of intense research for its potential as a novel antibiotic. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative antimicrobial activity, detailed experimental protocols, and the signaling pathways governing its expression.

Mechanism of Action: A Non-Lytic Approach

Unlike many other AMPs that kill bacteria by disrupting their cell membranes, this compound employs a more subtle, non-lytic mechanism. It traverses the bacterial outer and inner membranes without causing significant damage and acts on an intracellular target.[1] The primary target of this compound is the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3]

Specifically, this compound inhibits translation termination.[2] It binds to the 70S ribosome in the nascent peptide exit tunnel, trapping the release factors (RF1 and RF2) at the stop codon.[3][4] This action effectively stalls the ribosome, preventing the release of the newly synthesized polypeptide chain and leading to a global shutdown of protein synthesis, ultimately resulting in bacterial cell death.[5] Some studies have also suggested that the molecular chaperone DnaK is an intracellular target, though ribosome binding is considered the primary mechanism of antimicrobial activity.[1][6]

Quantitative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. This compound and its synthetic analogs, such as Api137, have demonstrated potent activity against a range of clinically relevant Gram-negative bacteria.

| Peptide/Analog | Organism | Strain | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | JM109 | 1.6 | [7] |

| This compound | Pseudomonas putida | GPp104 | 12.5 | [7] |

| This compound | Ralstonia eutropha | H16 | >100 | [7] |

| This compound | Salmonella enterica ser. Typhimurium | 64 | [8] | |

| Api137 | Escherichia coli | ATCC 25922 | 0.5 | [9] |

| Api137 | Escherichia coli | DSM 10233 | 0.5 | [9] |

| Api137 | Klebsiella pneumoniae | DSM 681 | 1 | [9] |

| Api137 | Klebsiella pneumoniae | DSM 11678 | 4 | [9] |

| Api137 | Pseudomonas aeruginosa | DSM 3227 | 8 | [9] |

| Api137 | Pseudomonas aeruginosa | DSM 9644 | 8 | [9] |

| Api88 | Escherichia coli | ATCC 25922 | 0.5 | [9] |

| Api88 | Klebsiella pneumoniae | DSM 11678 | 0.5 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][10]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial suspension of the test organism, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL

-

Stock solution of this compound or its analog of known concentration

-

Sterile diluent (e.g., MHB)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the microtiter plate wells using the diluent. The final volume in each well should be 50 µL.

-

Add 50 µL of the bacterial suspension to each well, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control well containing only the bacterial suspension and a negative control well containing only the growth medium.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the peptide at which no visible growth is observed.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to the bacterial 70S ribosome.[11][12]

Materials:

-

Purified bacterial 70S ribosomes

-

Fluorescently labeled this compound (e.g., with carboxyfluorescein)

-

Binding buffer (e.g., 20 mM HEPES-KOH, 6 mM MgCl₂, 30 mM NH₄Cl, pH 7.6)

-

Fluorometer capable of measuring fluorescence polarization

Procedure:

-

Prepare a series of dilutions of the 70S ribosomes in the binding buffer.

-

Add a constant concentration of fluorescently labeled this compound to each ribosome dilution.

-

Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each sample. An increase in polarization indicates binding of the labeled peptide to the larger ribosome complex.

-

Plot the change in fluorescence polarization as a function of the ribosome concentration.

-

The dissociation constant (Kd), which reflects the binding affinity, can be calculated by fitting the data to a suitable binding isotherm equation.

Signaling Pathway for this compound Expression

The production of this compound in insects is a key component of the humoral innate immune response and is tightly regulated by specific signaling pathways. In honeybees, the expression of the apidaecin gene is primarily induced upon infection with Gram-negative bacteria through the Toll signaling pathway.[13][14]

Caption: Toll signaling pathway for this compound induction.

Conclusion and Future Perspectives

This compound represents a highly promising class of antimicrobial peptides with a unique mechanism of action that circumvents the common modes of resistance to conventional antibiotics. Its potent activity against Gram-negative bacteria, coupled with a non-lytic mechanism that is less likely to induce resistance, positions it as a strong candidate for further drug development. The detailed understanding of its structure-activity relationships, as gleaned from studies of synthetic analogs, provides a roadmap for the rational design of next-generation peptide antibiotics with improved efficacy and pharmacokinetic properties.[9][15] Further research focusing on in vivo efficacy, safety profiles, and delivery mechanisms will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. Abpidaecin IB - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]

- 2. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the Antimicrobial Peptide Apidaecin Against Gram-Positive Bacteria [indigo.uic.edu]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Targeted Engineering of the Antibacterial Peptide Apidaecin, Based on an In Vivo Monitoring Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 11. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | In vivo Efficacy and Pharmacokinetics of Optimized Apidaecin Analogs [frontiersin.org]

The Diverse World of Apidaecin-Type Peptides: A Technical Guide to Their Biodiversity, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecin-type peptides represent a significant and expanding family of proline-rich antimicrobial peptides (PrAMPs), primarily discovered in insects like honeybees.[1][2] These small, gene-encoded peptides, typically 18-20 amino acids in length, have garnered considerable attention in the scientific and pharmaceutical communities due to their potent activity against a range of Gram-negative bacteria and their novel mechanism of action that circumvents conventional antibiotic resistance pathways.[1][3][4] This technical guide provides an in-depth exploration of the biodiversity of Apidaecin-type peptides, summarizes their antimicrobial efficacy through quantitative data, details key experimental protocols for their study, and visualizes their mechanism of action and discovery workflow.

Biodiversity and Structure-Function Relationship

Apidaecin-type peptides are characterized by a high proline content and a conserved structural motif.[1] Structurally, they are often described as having two distinct regions: a conserved (or constant) region and a variable region.[1][5] The conserved region is crucial for the general antibacterial capacity of the peptide, while the variable region dictates the specificity of the antibacterial spectrum.[1][5] This inherent diversity, driven by evolutionary pressures from different microbial pathogens, has resulted in a wide array of natural Apidaecin homologs with varying activities.[2][5]

Genome mining has been instrumental in identifying numerous Apidaecin-like peptides from various insect species, revealing a rich biodiversity.[6][7] For instance, a study identified 71 PrAMPs from insect genomes, showcasing significant sequence variation, particularly in the N-terminal region, while retaining a conserved C-terminal sequence responsible for their mode of action.[6][7] This natural diversity serves as a valuable resource for the design and development of novel peptide-based therapeutics with tailored antimicrobial spectra.[5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Apidaecin-type peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values for several native and synthetic Apidaecin-type peptides against various bacterial strains, as reported in the literature.

| Peptide | Organism | MIC (µg/mL) | Reference |

| Apidaecin 1b | Escherichia coli | 0.5 - 6 | [8] |

| Salmonella typhimurium | 0.5 | [8] | |

| Pseudomonas aeruginosa | >50 | [8] | |

| Proteus vulgaris | 32 | [8] | |

| Api137 | Escherichia coli | 2 | [6] |

| Escherichia coli BW25113 | 2 | [6] | |

| Escherichia coli Rosetta DE3 pLysS | 2 | [6] | |

| Api88 | Escherichia coli BW25113 | 4 | [6] |

| Escherichia coli Rosetta DE3 pLysS | 2 | [6] | |

| Api801 | Escherichia coli BW25113 | 8 | [6] |

| Escherichia coli Rosetta DE3 pLysS | 2 | [6] | |

| Api805 | Escherichia coli BW25113 | 128 | [6] |

| Escherichia coli Rosetta DE3 pLysS | 2 | [6] | |

| Drosocin | Escherichia coli BW25113 | 128 | [6] |

| Escherichia coli Rosetta DE3 pLysS | 2 | [6] | |

| Onc112 | Escherichia coli BW25113 | 4 | [6] |

| Escherichia coli Rosetta DE3 pLysS | 4 | [6] |

| Peptide | Organism | MIC (µM) | Reference |

| Api-137 | E. coli BL21(DE3) | 0.35 | [1] |

| Tyr7(p-F-Phe) analog | E. coli BL21(DE3) | 0.35 | [1] |

| Tyr7(Cha) analog | E. coli BL21(DE3) | 0.75 | [1] |

| Tyr7(p-OMe-Phe) analog | E. coli BL21(DE3) | 1.5 | [1] |

| His15(Nal) analog | E. coli BL21(DE3) | 22.4 | [1] |

| His15(Cha) analog | E. coli BL21(DE3) | 5.6 | [1] |

| His15(Trp) analog | E. coli BL21(DE3) | 2.8 | [1] |

Mechanism of Action: Inhibition of Translation Termination

Apidaecin-type peptides employ a sophisticated intracellular mechanism of action that distinguishes them from many other antimicrobial peptides that act on the cell membrane.[1][9] After entering the bacterial cytoplasm, a process often mediated by the inner membrane transporter SbmA, these peptides target the bacterial ribosome.[3][10]

Specifically, Apidaecins inhibit the termination phase of protein synthesis.[3][11] When a ribosome reaches a stop codon on an mRNA molecule, release factors (RF1 or RF2) are recruited to facilitate the release of the newly synthesized polypeptide chain.[3][12] Apidaecin binds within the nascent peptide exit tunnel of the ribosome, effectively trapping the release factor and preventing its dissociation.[10][11] This stalls the ribosome at the stop codon, leading to a global disruption of translation termination and ultimately, cell death.[11][12]

Caption: Mechanism of action of Apidaecin-type peptides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of Apidaecin-type peptides against a target bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Apidaecin peptide stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single bacterial colony into broth and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a serial two-fold dilution of the Apidaecin peptide in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions, as well as to a positive control well (bacteria without peptide) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of the manual synthesis of Apidaecin-type peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Solid-phase synthesis vessel

-

Rink Amide resin (for C-terminal amide peptides)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Wash the resin with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Discovery and Characterization

The discovery and development of novel Apidaecin-type peptides typically follows a structured workflow, from initial identification to preclinical evaluation.

Caption: A typical workflow for the discovery of Apidaecin peptides.

Conclusion

Apidaecin-type peptides represent a promising class of antimicrobial agents with a unique mechanism of action that is less susceptible to the development of resistance compared to traditional antibiotics. Their rich natural biodiversity provides a vast chemical space for the discovery of new lead compounds. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers and drug development professionals to explore and harness the therapeutic potential of these fascinating molecules. Further research into their structure-activity relationships, delivery mechanisms, and in vivo efficacy will be crucial in translating the promise of Apidaecin-type peptides into clinically effective therapeutics.

References

- 1. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Peptide Discovery from Edible Insects for Potential Applications in Human Health and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria | eLife [elifesciences.org]

- 6. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Charting the sequence-activity landscape of peptide inhibitors of translation termination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. researchgate.net [researchgate.net]

Apidaecin Ia: A Technical Guide to its Interaction with the Nascent Peptide Exit Tunnel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the binding of Apidaecin Ia (Api Ia), a proline-rich antimicrobial peptide (PrAMP), to the nascent peptide exit tunnel (NPET) of the bacterial ribosome. Api Ia presents a unique mechanism of action by inhibiting translation termination, a critical step in protein synthesis. This document consolidates key quantitative data, details experimental protocols for studying this interaction, and provides visual representations of the underlying molecular processes. The information presented herein is intended to support further research and development of novel antimicrobial agents targeting the bacterial ribosome.

Introduction

This compound is an 18-amino acid, proline-rich antimicrobial peptide originally isolated from honeybees.[1][2] Unlike many other PrAMPs that inhibit translation initiation, Apidaecin and its derivatives, such as Api137, specifically target the termination phase of protein synthesis.[3][4] This unique mechanism involves binding within the NPET of the 70S ribosome and trapping class I release factors (RF1 and RF2).[5][6][7] This sequestration of release factors leads to a global arrest of translation at stop codons, ultimately inhibiting bacterial growth.[5][8] Understanding the precise molecular interactions between this compound and the ribosome is crucial for the structure-guided design of new and more potent antimicrobial agents.

Mechanism of Action

This compound's mechanism of action is a multi-step process that occurs after the synthesis of a polypeptide chain is complete:

-

Nascent Peptide Release: The ribosome reaches a stop codon on the mRNA, and a release factor (RF1 or RF2) binds to the A-site, catalyzing the hydrolysis and release of the newly synthesized polypeptide.[7]

-

This compound Entry: With the NPET now vacant, this compound can enter the tunnel.[9][10]

-

Binding and Trapping: this compound binds within the NPET and interacts with both the ribosome and the release factor still bound in the A-site.[7][9] This interaction "traps" the release factor, preventing its dissociation from the ribosome.[3][4]

-

Ribosome Stalling and RF Depletion: The ribosome remains stalled at the stop codon in a post-termination state.[8] The sequestration of release factors on these stalled ribosomes depletes the cellular pool of available RFs.[6]

-

Global Translation Arrest: The depletion of free release factors leads to a widespread failure of translation termination at the stop codons of other mRNAs, causing a global shutdown of protein synthesis and bacterial growth arrest.[5][8]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction of Apidaecin and its analogs with the bacterial ribosome has been quantified using various biophysical and biochemical assays. The following table summarizes key binding affinity (Kd), inhibition constant (Ki), and inhibitory concentration (IC50) values reported in the literature.

| Compound | Target | Assay Method | Kd (µM) | Ki (µM) | IC50 (µM) | Organism | Reference |

| Api137 | 70S Ribosome | Fluorescence Polarization | 0.382 | E. coli BW25113 | [11] | ||

| Api137 | 70S Ribosome | Fluorescence Polarization | 0.198 | E. coli Rosetta | [11] | ||

| Api805 | 70S Ribosome | Fluorescence Polarization | 0.557 | E. coli BW25113 | [11] | ||

| Api805 | 70S Ribosome | Fluorescence Polarization | 0.515 | E. coli Rosetta | [11] | ||

| Api801 | 70S Ribosome | Fluorescence Polarization | 0.002 | E. coli BW25113 | [11] | ||

| Api137 | In vitro translation | GFP expression | ~5-50 | E. coli | [11] | ||

| Api805 | In vitro translation | GFP expression | ~50 | E. coli | [11] |

Experimental Protocols

Ribosome Purification

Accurate studies of Apidaecin-ribosome interactions require highly purified and active ribosomes.

4.1.1. Preparation of Tight-Coupled 70S Ribosomes

This protocol is adapted from standard methods for isolating active ribosomes.[2][12]

-

Cell Lysis: Resuspend E. coli cell pellets in lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM MgCl2, 150 mM KCl, 30 mM NH4Cl, and protease inhibitors). Lyse cells using a French press or sonicator.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Sucrose Cushion Centrifugation: Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer) and ultracentrifuge to pellet the ribosomes.

-

Resuspension and Storage: Resuspend the ribosomal pellet in a storage buffer and store at -80°C.

4.1.2. Sucrose Density Gradient Purification

For higher purity, ribosomes can be further purified by sucrose density gradient centrifugation.[12]

-

Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-40%) in a suitable buffer.

-

Loading and Centrifugation: Layer the resuspended ribosome sample onto the gradient and ultracentrifuge.

-

Fractionation: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.

-

Pooling and Concentration: Pool the fractions containing 70S ribosomes and concentrate them.

In Vitro Translation and Toeprinting Assay

Toeprinting, or primer extension inhibition assay, is used to identify the precise location of ribosome stalling on an mRNA template.[13][14][15]

Workflow:

References

- 1. 4.4. Primer Extension Inhibition Assay (Toeprinting) [bio-protocol.org]

- 2. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mpinat.mpg.de [mpinat.mpg.de]

- 4. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of the Antimicrobial Peptide Apidaecin Against Gram-Positive Bacteria [indigo.uic.edu]

- 7. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 15. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

Apidaecin Ia: A Technical Guide to its Antimicrobial Activity Against Plant-Associated Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic resistance in plant pathogens poses a significant threat to global food security. This has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class of therapeutics. Apidaecin Ia, a proline-rich antimicrobial peptide (PrAMP) isolated from honeybees (Apis mellifera), has demonstrated potent activity against a range of Gram-negative bacteria. This technical guide provides an in-depth overview of the current knowledge on this compound's activity against plant-associated bacteria, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Quantitative Antimicrobial Activity of Apidaecin

The antimicrobial efficacy of this compound and its analogs has been primarily evaluated against human and animal pathogens. However, preliminary studies have indicated its potential for controlling plant-associated bacteria. The available quantitative data is summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Apidaecin Analogs against Gram-Negative Bacteria

| Peptide/Analog | Target Bacterium | MIC (µg/mL) | Reference |

| Apidaecin 1b | Escherichia coli | >128 | [1] |

| Api88 | Escherichia coli | 10 | [1] |

| Api137 | Escherichia coli | 0.5 | [1] |

| Api137 | Klebsiella pneumoniae | Not specified | [1] |

| Api137 | Pseudomonas aeruginosa | Not specified | [1] |

| Apidaecin Ib | Escherichia coli | 0.3-1.5 | [2] |

| Apidaecin Ib | Enterobacter cloacae | 0.3-1.5 | [2] |

| Apidaecin Ib | Shigella flexneri | 0.3-1.5 | [2] |

Table 2: Zone of Inhibition of Apidaecin against Ralstonia solanacearum

| Apidaecin Concentration | Zone of Inhibition (mm) |

| 20 µg/mL | Effective |

| 40 µg/mL | Effective |

Note: A study on the antimicrobial potential of Apidaecin against Ralstonia solanacearum, a significant plant pathogen, demonstrated its effectiveness at concentrations of 20 to 40 μg/mL, although specific zone of inhibition diameters were not provided in the readily available literature.

Mechanism of Action

This compound belongs to a class of non-lytic PrAMPs that exert their antimicrobial effect by targeting intracellular processes. The primary mechanism of action involves the inhibition of protein synthesis.

Cellular Uptake

Unlike lytic AMPs that disrupt the bacterial membrane, Apidaecin and other PrAMPs are actively transported into the bacterial cytoplasm. This process is mediated by inner membrane transporter proteins such as SbmA in Gram-negative bacteria.

Inhibition of Protein Synthesis

Once inside the cell, Apidaecin targets the bacterial ribosome. Specifically, it binds to the nascent peptide exit tunnel of the 70S ribosome. This binding event traps the release factors (RF1 or RF2) at the stop codon, effectively stalling translation termination. The sequestration of release factors leads to a global shutdown of protein synthesis, ultimately resulting in bacterial growth arrest.

Experimental Protocols

This section details the methodologies for key experiments used to assess the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at the optimal temperature until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Apidaecin Dilutions: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the Apidaecin dilutions.

-

Controls: Positive (bacteria and broth, no peptide) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at the optimal temperature for the target bacterium for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[1]

Disk Diffusion Assay (Kirby-Bauer Method)

This method is used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

-

Preparation of Bacterial Lawn: A standardized inoculum of the target bacterium (e.g., adjusted to a 0.5 McFarland standard) is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.

-

Application of Disks: Sterile paper disks are impregnated with a known concentration of this compound and placed onto the surface of the inoculated agar plate.

-

Incubation: The plate is incubated in an inverted position at the optimal temperature for the target bacterium for 18-24 hours.

-